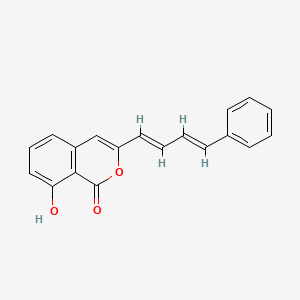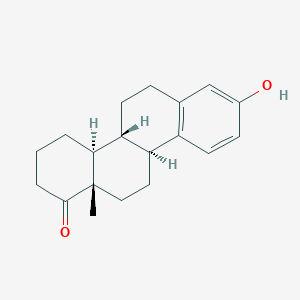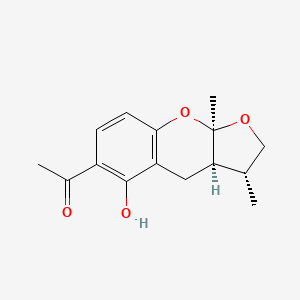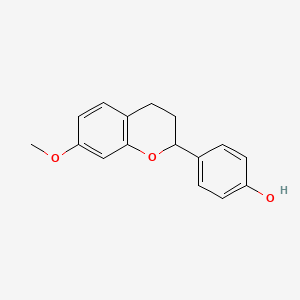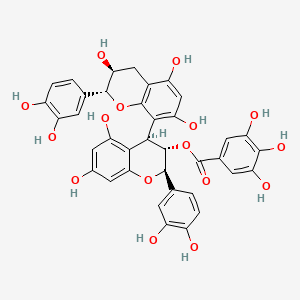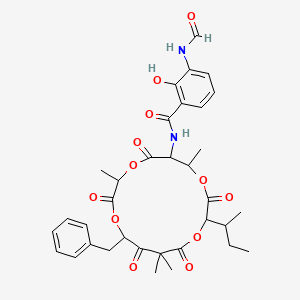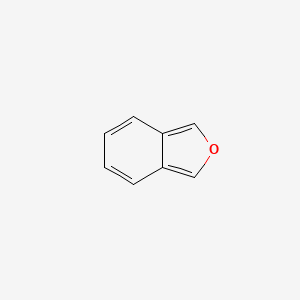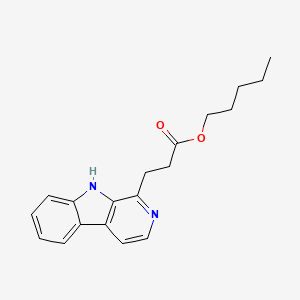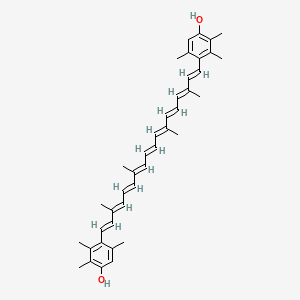
Plastoquinone 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Plastoquinone 2 is a diterpenoid and a member of 1,4-benzoquinones. It has a role as a metabolite.
Scientific Research Applications
Antioxidant and Mitochondrial Function
Antioxidant Properties and Mitochondrial Targeting : PQ-2 derivatives, such as thymoquinone, have been identified as potent mitochondria-targeted antioxidants. These derivatives show effectiveness in treating age-related pathologies by inhibiting hydrogen peroxide-induced apoptosis at very low concentrations (Severina et al., 2013).
Neuroprotection in Brain Ischemia/Reperfusion Injury : Modified PQ-2 and thymoquinone, targeted to mitochondria, demonstrate neuroprotective properties in a rat model of brain ischemia. These compounds, when administered intraperitoneally or intranasally, can reduce neurological deficits and brain damage (Silachev et al., 2015).
Photoprotection and Photosynthesis
Photoprotective Role in Plants : PQ-2, specifically plastoquinone-9, acts as an antioxidant in plant leaves and plays a central photoprotective role. Overexpression of plastoquinone-9 biosynthesis genes in plants leads to increased resistance to photooxidative stress (Ksas et al., 2015).
Electron Carrier in Photosynthesis : PQ-2 functions as an electron carrier between photosystem II and the cytochrome b6f complex in the photosynthetic process. Its movement through different channels in the photosystem II complex is crucial for efficient electron transport (van Eerden et al., 2017).
Beyond Photosynthesis
- Wider Role Beyond Electron Transport : Beyond its role in electron transport, PQ-2 is involved in photoprotection, antioxidation, and regulation of chloroplast metabolism. It connects photosynthesis with plant metabolism and stress tolerance (Havaux, 2020).
Anticancer and Antimicrobial Properties
Anticancer Potential : PQ-2 analogs demonstrate antiproliferative activity against various cancer cell lines, including breast cancer cells. These analogs induce apoptosis and suppress cell proliferation through mechanisms such as oxidative stress (Jannuzzi et al., 2021).
Antimicrobial Activity : PQ-2 analogs show potent antimicrobial activity against bacterial strains like Staphylococcus epidermidis and fungi such as Candida albicans. This indicates their potential as lead structures for developing new antimicrobial agents (Mataracı-Kara et al., 2021).
Biosynthesis and Metabolic Engineering
- Biosynthesis and Engineering : Research has explored the biosynthetic pathways of PQ-2, highlighting its complex synthesis involving more than thirty-five enzymes. Metabolic engineering efforts are being made to enhance the production of PQ-2 in plants for various applications (Liu & Lu, 2016).
Additional Insights
Antioxidant and Signaling Functions : PQ-2 is also involved in antioxidant defense and signaling in higher plants. It participates in biochemical reactions with oxygen species, contributing to plant sustainability under stress conditions (Borisova-Mubarakshina et al., 2019).
Antioxidant Activity in Chloroplast Membranes : The reduced form of PQ-2 acts as an effective scavenger of toxic oxygen species in chloroplast membranes, highlighting its role in protecting against light-induced damage (Hundal et al., 1995).
properties
Product Name |
Plastoquinone 2 |
|---|---|
Molecular Formula |
C27H40O4 |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
2-[(2E,6E,10E,14R)-14,15-dihydroxy-3,7,11,15-tetramethylhexadeca-2,6,10-trienyl]-6-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C27H40O4/c1-19(10-8-12-21(3)14-16-25(29)27(5,6)31)9-7-11-20(2)13-15-23-18-24(28)17-22(4)26(23)30/h9,12-13,17-18,25,29,31H,7-8,10-11,14-16H2,1-6H3/b19-9+,20-13+,21-12+/t25-/m1/s1 |
InChI Key |
LJDGRLBUXSKFJE-RILXQCJSSA-N |
Isomeric SMILES |
CC1=CC(=O)C=C(C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC[C@H](C(C)(C)O)O |
Canonical SMILES |
CC1=CC(=O)C=C(C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC(C(C)(C)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



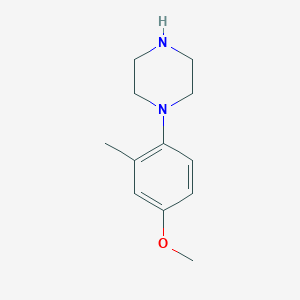
![(1S,6S,7R,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',4,5',14-tetrone](/img/structure/B1246705.png)
![(1R,1'R,2R,2'R,3R,4S)-2'-bromo-1'-chloro-1,1',3,4-tetramethylspiro[7-oxabicyclo[2.2.1]heptane-2,4'-cyclohexane]](/img/structure/B1246708.png)

